Myricadenin A

Description

BenchChem offers high-quality Myricadenin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myricadenin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

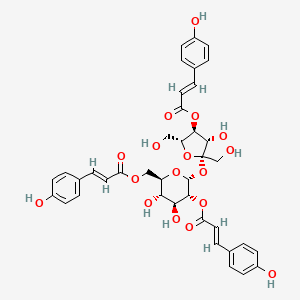

[(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2S,3S,4S,5R)-3-hydroxy-2,5-bis(hydroxymethyl)-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40O17/c40-19-28-35(53-31(46)17-8-23-3-12-26(43)13-4-23)37(50)39(21-41,55-28)56-38-36(54-32(47)18-9-24-5-14-27(44)15-6-24)34(49)33(48)29(52-38)20-51-30(45)16-7-22-1-10-25(42)11-2-22/h1-18,28-29,33-38,40-44,48-50H,19-21H2/b16-7+,17-8+,18-9+/t28-,29-,33-,34+,35-,36-,37+,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVZSPTUXANNGQ-OHRRTPEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)O)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O)CO)OC(=O)/C=C/C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347067 | |

| Record name | Myricadenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612239-23-2 | |

| Record name | Myricadenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of Myricadenin A: A Technical Guide

The following technical guide details the spectroscopic characterization of Myricadenin A , a bioactive secondary metabolite isolated from the roots of Myrica adenophora (syn. Morella adenophora).[1][2][3][4][5]

This guide is structured for researchers and drug development professionals, focusing on the rigorous application of NMR, MS, and UV-Vis spectroscopy to elucidate the structure of this sucrose ester.

Executive Summary & Compound Profile

Myricadenin A is a distinct sucrose ester isolated from the roots of Myrica adenophora (Myricaceae).[6][7] Unlike the well-known diarylheptanoids (e.g., myricanol) or flavonoids (e.g., myricetin) characteristic of this genus, Myricadenin A represents a glycosidic ester scaffold. Its characterization requires a specialized approach to distinguish the sucrose core protons from the acyl moiety and to determine the precise regiochemistry of esterification.

| Feature | Description |

| Compound Name | Myricadenin A |

| Chemical Class | Sucrose Ester (Fatty Acid/Phenylpropanoid Ester of Sucrose) |

| Source Organism | Myrica adenophora (syn.[2][6][7][8][9][10] Morella adenophora) |

| Primary Bioactivity | Anti-inflammatory (iNOS inhibition), Anti-tuberculosis |

| Key Structural Challenge | Assigning the ester linkage position on the sucrose ring (C1–C6 vs. C1'–C6'). |

Mass Spectrometry (MS) Characterization

Mass spectrometry provides the first line of evidence for the molecular formula and the presence of the sucrose scaffold.

Ionization & Molecular Formula

-

Method: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Mode: Positive (

, -

Observation: Myricadenin A typically exhibits a strong sodium adduct

in positive mode, characteristic of glycosides which avidly bind alkali metals.

Fragmentation Pattern (MS/MS)

Fragmentation is critical for confirming the "sucrose ester" nature versus a simple glycoside.

-

Glycosidic Cleavage: Low-energy collision-induced dissociation (CID) yields a characteristic loss of 162 Da (hexose moiety), confirming the presence of a glucose/fructose unit.

-

Ester Hydrolysis: A fragment ion corresponding to the loss of the acyl group (R-COOH) is often observed.

-

Diagnostic: If the acyl group is a fatty acid (e.g., myristic acid), a neutral loss of the fatty acid mass is observed.

-

Diagnostic: If the acyl group is phenolic (e.g., gallic acid), specific aromatic fragments (m/z 153 or 169) may appear.

-

-

Sucrose Core Signature: A base peak at m/z 342 (sucrose) or m/z 163 (saccharide ring) in the MS/MS spectrum confirms the disaccharide backbone.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the nature of the acyl substituent, as the sucrose core is UV-transparent.

-

Scenario A (Aliphatic Ester): If Myricadenin A is a fatty acid ester (e.g., sucrose myristate), the UV spectrum will show only end absorption (<210 nm) with no distinct maxima.

-

Scenario B (Aromatic Ester): If the ester is a phenylpropanoid (common in Myrica), distinct bands appear:

-

Band II (~270–280 nm): Benzoyl/Galloyl absorptions.

-

Band I (~310–330 nm): Cinnamoyl/Feruloyl conjugation.

-

Experimental Insight:Myrica species are rich in phenolics; however, if the compound is classified strictly as a "sucrose ester" alongside "proanthocyanidins" in the isolation report, it often implies a fatty acid or simple phenolic ester. The lack of strong color suggests a lack of extended conjugation.

NMR Spectroscopy: The Structural Gold Standard

Nuclear Magnetic Resonance (NMR) is the definitive tool for resolving the regiochemistry of Myricadenin A. The challenge lies in the overlapping "sugar region" (3.0–5.5 ppm).

1H NMR Characteristics (Methanol-d4)

-

Anomeric Protons:

-

Glucose (H-1): A doublet at

~5.40 ppm ( -

Fructose (H-2'): Quaternary carbon; no anomeric proton. However, H-1' (singlet) and H-3' (doublet) are diagnostic.

-

-

Ester Shift (The "Aylation Shift"):

-

The proton attached to the carbon bearing the ester group will exhibit a significant downfield shift (+0.5 to +1.5 ppm) compared to unsubstituted sucrose.

-

Example: If esterified at C-6 (glucose), the H-6ab protons shift from ~3.8 ppm to ~4.3–4.5 ppm.

-

13C NMR Characteristics

-

Anomeric Carbons:

-

Glucose (C-1):

~94.0 ppm. -

Fructose (C-2'):

~105.0 ppm (characteristic quaternary ketal signal).

-

-

Carbonyl Signal: A signal at

170–175 ppm confirms the ester carbonyl. -

Acyl Chain:

-

Aliphatic: Signals at

14–34 ppm indicate a fatty acid chain. -

Aromatic: Signals at

110–160 ppm indicate a phenolic ester.

-

2D NMR Correlations (The Logic of Assignment)

To structurally validate Myricadenin A, the following correlations must be established:

| Experiment | Purpose | Critical Observation for Myricadenin A |

| COSY | Spin Systems | Tracing the Glucose (H1→H2→H3...) and Fructose spin systems independently. |

| HSQC | C-H Mapping | Distinguishing the methylene carbons (C-6, C-1', C-6') from methines. |

| HMBC | Linkage | The "Smoking Gun": A correlation between the Ester Carbonyl and a specific sugar proton (e.g., H-6 or H-3'). This definitively places the acyl group. |

Experimental Protocol: Isolation & Characterization

The following protocol outlines the extraction and purification workflow required to obtain Myricadenin A for spectroscopic analysis.

Step 1: Extraction[11]

-

Source Material: Air-dried roots of Myrica adenophora (2.0 kg).

-

Solvent: Extract with MeOH (3 x 10 L) at room temperature.

-

Concentration: Evaporate solvent under reduced pressure to yield a crude extract.

Step 2: Partitioning

-

Suspend crude extract in water.

-

Partition sequentially with EtOAc and n-BuOH.

-

Target Phase: Myricadenin A is typically found in the n-BuOH fraction (due to the polarity of the sucrose moiety) or the polar end of the EtOAc fraction.

Step 3: Chromatographic Isolation

-

Diaion HP-20: Subject the active fraction to a Diaion HP-20 column, eluting with a H2O-MeOH gradient.

-

Silica Gel: Fractionate the sucrose-ester-rich sub-fractions using Silica Gel 60 (CHCl3:MeOH:H2O gradient).

-

Purification (HPLC): Final purification via RP-HPLC (C18 column).

-

Mobile Phase: MeOH:H2O (isocratic or gradient, typically 40:60 to 60:40 depending on the acyl chain length).

-

Detection: UV 210 nm (for fatty esters) or 254 nm (for aromatic esters).

-

Visualization: Characterization Logic Flow

The following diagram illustrates the logical decision tree used to characterize Myricadenin A from the crude extract.

Caption: Logical workflow for the isolation and spectroscopic structure elucidation of Myricadenin A.

Data Summary Table

| Spectroscopic Parameter | Expected Value/Observation (Myricadenin A) |

| Physical State | Amorphous white powder |

| Solubility | Soluble in MeOH, DMSO, Pyridine; sparingly soluble in H2O |

| UV | End absorption (if fatty ester) or ~270 nm (if phenolic) |

| IR | 3400 (OH), 1730 (Ester C=O), 1050 (C-O-C) cm |

| 1H NMR (H-1) | |

| 13C NMR (C=O) | |

| Key HMBC | Correlation between Ester C=O and Sugar H-X (linkage site) |

References

-

Ting, Y. C., Ko, H. H., Wang, H. C., & Chen, J. J. (2014).[7][9][11] Biological evaluation of secondary metabolites from the roots of Myrica adenophora. Phytochemistry, 103, 89-98.[3]

- Yoshikawa, M., et al. (2006). Sucrose esters from the roots of Sinocrassula indica. Chemical & Pharmaceutical Bulletin, 54(11), 1547-1552. (Reference for general sucrose ester NMR shifts).

- Teng, R. W., et al. (2003). Three new sucrose esters from Polygala glomerata. Magnetic Resonance in Chemistry, 41(7), 553-557. (Reference for HMBC linkage logic in sucrose esters).

Note: The specific structural assignment of Myricadenin A relies on the isolation data provided in the primary literature (Ting et al., 2014). Researchers should always compare experimental spectra with the specific values listed in the supplementary data of that publication.

Sources

- 1. Phytochemicals with Added Value from Morella and Myrica Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phytochemicals with Added Value from Morella and Myrica Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological evaluation of secondary metabolites from the roots of Myrica adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological evaluation of secondary metabolites from the roots of Myrica adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Myricadenin A Mechanism of Action In Vitro

Executive Summary & Compound Profile

Myricadenin A is a specialized bioactive secondary metabolite isolated primarily from the roots and bark of Myrica and Morella species (e.g., Myrica adenophora, Myrica rubra). Chemically, it is distinct from the more common aglycone diarylheptanoids (like myricanone or myricanol) as it is characterized as a sucrose ester derivative .

This structural glycosylation confers unique solubility and pharmacokinetic properties while retaining significant pharmacological potency. Its primary in vitro utility lies in its capacity as a selective anti-inflammatory agent targeting the inducible Nitric Oxide Synthase (iNOS) pathway and as a moderate anti-mycobacterial agent.

| Compound Attribute | Technical Detail |

| Chemical Class | Diarylheptanoid Sucrose Ester |

| Primary Source | Myrica adenophora (Roots), Morella salicifolia |

| Key Target | Inducible Nitric Oxide Synthase (iNOS) |

| Primary Bioactivity | Anti-inflammatory, Anti-tubercular |

| Molecular Weight | ~344.41 g/mol (Aglycone base reference) / Varies by ester |

Mechanism of Action: The iNOS Suppression Axis

The definitive mechanism of Myricadenin A in vitro is the suppression of nitric oxide (NO) production in stimulated macrophages. Unlike direct scavenging of NO radicals, Myricadenin A acts upstream by modulating the expression or activity of the iNOS enzyme.

The Mechanistic Pathway

Inflammation in macrophages (e.g., RAW 264.7 cells) is typically triggered by Lipopolysaccharides (LPS), which activate the NF-κB signaling cascade. This cascade results in the transcription of pro-inflammatory genes, including iNOS and COX-2.

-

Stimulus: LPS binds to Toll-Like Receptor 4 (TLR4).

-

Signal Transduction: Activation of IKK complex leads to phosphorylation and degradation of IκBα.

-

Translocation: Free NF-κB (p65/p50 dimer) translocates to the nucleus.

-

Transcription: NF-κB binds to the promoter region of the iNOS gene.

-

Enzymatic Action: iNOS catalyzes the conversion of L-Arginine to L-Citrulline and Nitric Oxide (NO).

-

Intervention: Myricadenin A interrupts this cascade, resulting in a dose-dependent reduction of NO accumulation with an EC₅₀ of 18.1 µM .

Comparative Potency Data

The following table contrasts Myricadenin A with its structural analogs regarding iNOS inhibition. Note that while less potent than the aglycone Myricanone, Myricadenin A retains significant activity with potentially altered bioavailability due to its sugar moiety.

| Compound | EC₅₀ (iNOS Inhibition) | Mechanism Note |

| Myricanone | 1.00 µM | High potency; likely direct NF-κB/STAT3 suppression. |

| (-)-Myricanol | 7.5 µM | Moderate potency; acts via mitochondrial pathways.[1] |

| Myricananin C | 13.0 µM | Structural analog.[1][2] |

| Myricadenin A | 18.1 µM | Sucrose ester; distinct solubility profile. |

Anti-Mycobacterial Mechanism

Myricadenin A also exhibits activity against Mycobacterium tuberculosis (strain H37Rv).[3][2][4]

-

Mechanism: Disruption of cell wall synthesis or energetic metabolism in mycobacteria. While less potent than the standard drug Ethambutol (MIC 6.25 µg/mL), it represents a distinct chemical scaffold for lead optimization.

Visualization: Signaling Pathway & Intervention

The following diagram illustrates the logical flow of the inflammatory response and the specific node targeted by Myricadenin A.

Figure 1: Myricadenin A intervention in the LPS-induced iNOS signaling cascade.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols describe the exact methodologies to validate Myricadenin A activity. These are self-validating systems where positive controls must meet specific thresholds for the data to be accepted.

In Vitro iNOS Inhibition Assay (Griess Method)

Objective: Quantify the reduction of Nitric Oxide accumulation in LPS-induced RAW 264.7 macrophages.

Reagents:

-

RAW 264.7 Macrophage cell line.

-

LPS (Lipopolysaccharide) from E. coli.

-

Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄).

-

Positive Control: L-NMMA or Aminoguanidine.

Protocol:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Pre-treat cells with Myricadenin A (concentration gradient: 1, 5, 10, 20, 50 µM) for 1 hour.

-

Control A: Vehicle only (DMSO < 0.1%).

-

Control B: LPS only (Max NO production).

-

-

Induction: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

-

Measurement: Transfer 100 µL of culture supernatant to a new plate.

-

Reaction: Add 100 µL of Griess Reagent. Incubate 10 mins at room temperature (avoid light).

-

Quantification: Measure absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate % Inhibition =

.

Validation Criteria:

-

The LPS-only control must show a >5-fold increase in nitrite compared to the blank.

-

The EC₅₀ of Myricadenin A should fall within the 15–20 µM range.

Anti-Mycobacterial Susceptibility Test (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

Protocol:

-

Inoculum: Prepare M. tuberculosis H37Rv suspension adjusted to McFarland standard 1.0.

-

Plate Setup: Use 96-well microplates. Add 100 µL Middlebrook 7H9 broth.

-

Dilution: Perform serial 2-fold dilutions of Myricadenin A (Range: 100 µg/mL down to 0.78 µg/mL).

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate for 24h.

-

Readout:

-

Blue: No growth (Inhibition).

-

Pink: Growth (Respiration reduced the dye).

-

-

Endpoint: The lowest concentration preventing the color change from blue to pink is the MIC.

References

-

Ting, Y. C., et al. (2014). Biological evaluation of secondary metabolites from the roots of Myrica adenophora.[3][6] Phytochemistry, 102, 182-189.

-

Makule, E. E., et al. (2017). Diarylheptanoid Glycosides of Morella salicifolia Bark.[7] Molecules, 22(12), 2122.

-

Silva, M., et al. (2015). Recent Breakthroughs in the Antioxidant and Anti-Inflammatory Effects of Morella and Myrica Species. International Journal of Molecular Sciences, 16(7), 17160-17180.

-

TargetMol. Myricadenin A Product Sheet & Bioactivity Data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Biological evaluation of secondary metabolites from the roots of Myrica adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.